molecular formula C25H31ClN2O5 B562580 Quinapril-d5 Hydrochloride CAS No. 1356020-03-5

Quinapril-d5 Hydrochloride

Cat. No. B562580
M. Wt: 480.013
InChI Key: IBBLRJGOOANPTQ-GOMJJGCLSA-N
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Description

Quinapril-d5 Hydrochloride is the labelled analogue of Quinapril . It is an angiotensin-converting enzyme inhibitor which can be used in the treatment of hypertension and congestive heart failure . The molecular formula is C25H26D5ClN2O5 and the molecular weight is 480.01 .


Synthesis Analysis

Quinapril-d5 Hydrochloride can be synthesized through a continuous one-flow multi-step process . Another method involves reacting (2S,4S)-2- (4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester to yield quinapril tert-butyl ester, which is subsequently reacted with an acid to yield quinapril or an acid addition salt of quinapril .


Molecular Structure Analysis

The molecular structure of Quinapril-d5 Hydrochloride is represented by the SMILES string: O=C (C (N [C@H] (CCC1=C ( [2H])C ( [2H])=C ( [2H])C ( [2H])=C1 [2H])C (OCC)=O)C)N2CC3=C [C]=CC=C3C [C@H]2C (O)=O.Cl .


Chemical Reactions Analysis

The chemical reactions of Quinapril-d5 Hydrochloride involve the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor .


Physical And Chemical Properties Analysis

Quinapril-d5 Hydrochloride is a white solid . It is soluble in acetone, methanol, and water . The densities of amorphous Quinapril-d5 Hydrochloride were determined as 1.18 and 1.21 g/cm3 .

Scientific Research Applications

Preclinical Data Overview

Quinapril hydrochloride has been extensively studied in various in vitro and in vivo animal models. It is a nonpeptide, nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor. In studies, it has shown to inhibit the contractile and pressor effects of angiotensin I, and lower blood pressure in rodents and dogs with hypertension. Notably, quinapril does not affect the development of hypertension in certain rat models. Its antihypertensive activity correlates with the inhibition of tissue ACE, suggesting that the reduction in peripheral vascular resistance due to plasma and tissue ACE inhibition accounts for its therapeutic benefit. Preliminary data also indicate potential benefits in heart failure conditions in animal models (Kaplan, Taylor, & Olson, 1990).

Pharmacological Analysis

Quinapril and its active metabolite, quinaprilat, have been analyzed using capillary zone electrophoresis systems optimized for their detection in urine and pharmaceuticals. This method, under optimum conditions, allows separation and analysis in less than 5 minutes, indicating its practicality for rapid testing (Prieto, Alonso, & Jiménez, 2002).

Clinical Development

The clinical development of quinapril hydrochloride involved evaluating its antihypertensive properties in human subjects. Initial phases focused on pharmacokinetics and pharmacology, establishing a dose range and examining its effects on human hemodynamics and blood pressure. Subsequent studies explored its safety and efficacy in patients with mild to moderate hypertension, supporting its use as first-line therapy in hypertension management. Its potent and sustained action is attributed to its strong binding to tissue ACE (Frank, 1990).

Application in Elderly Patients

Quinapril hydrochloride was found effective when administered once daily to hypertensive patients, including the elderly. Studies comparing its effects in younger and older patients indicated excellent response in patients over 65 with various degrees of hypertension. This suggests that quinapril is safe and effective in older hypertensives as in younger patients (Schnaper, 1990).

Mucoadhesive Microsphere Development

Research into developing mucoadhesive drug delivery systems for quinapril hydrochloride aimed to enhance drug absorption and bioavailability. The microspheres were evaluated for properties like particle size and drug release over 24 hours. This approach maximizes medication discharge rate at the appropriate site, enhancing treatment effectiveness for hypertension (Singh, Rai, Somkuvar, & Singhai, 2022).

Pharmacology and Therapeutic Use in Cardiovascular Disorders

Quinapril, as an ACE inhibitor, has shown to produce favorable hemodynamic changes, improve ventricular and endothelial function, and reduce microalbuminuria in patients with hypertension and/or diabetes. It has also demonstrated benefits in congestive heart failure patients, improving exercise tolerance, symptoms, and functional class. The tolerability profile of quinapril is similar to other ACE inhibitors, making it an effective treatment option for cardiovascular disorders (Culy & Jarvis, 2002).

Safety And Hazards

Quinapril-d5 Hydrochloride is suspected of damaging fertility or the unborn child . It is advised to obtain special instructions before use, use personal protective equipment as required, and get medical attention/advice if exposed or concerned .

properties

CAS RN

1356020-03-5

Product Name

Quinapril-d5 Hydrochloride

Molecular Formula

C25H31ClN2O5

Molecular Weight

480.013

IUPAC Name

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C25H30N2O5.ClH/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30;/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30);1H/t17-,21-,22-;/m0./s1/i4D,5D,6D,9D,10D;

InChI Key

IBBLRJGOOANPTQ-GOMJJGCLSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl

synonyms

CI-906-d5, PD-109452-2-d5, Accupril-d5, Accuprin-d5, Accupro-d5;  Korec-d5;  Korectic-d5; 

Origin of Product

United States

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